2-Bromo-5-ethoxypyridine
Overview
Description
2-Bromo-5-ethoxypyridine is a brominated and ethoxylated derivative of pyridine, a heterocyclic aromatic organic compound. While the specific compound 2-Bromo-5-ethoxypyridine is not directly discussed in the provided papers, related bromo-derivatives of pyridine and their reactions are extensively studied. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals, materials science, and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of brominated pyridines can be achieved through various methods. For instance, 5-brominated 2,2'-bipyridines are synthesized via Stille coupling reactions, which are highly efficient and yield products ranging from 70 to 90% . Another method involves the bromination of 2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is a component of dopamine and serotonin receptor antagonists, yielding a high overall yield of 67% . Additionally, the synthesis of 2-amino-5-ethoxypyridine from 3-ethoxypyridine via 2-bromo-3-ethoxy-6-nitropyridine has been reported, indicating the versatility of bromo-derivatives in synthetic routes .
Molecular Structure Analysis
The molecular structure and electronic characteristics of brominated pyridines can be studied using quantum mechanical and spectroscopic methods. For example, 2-Amino-3-bromo-5-nitropyridine has been investigated using Density Functional Theory (DFT) calculations and spectroscopic techniques, revealing insights into its vibrational frequencies, molecular geometry, and electronic properties . Such studies are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
Brominated pyridines undergo various chemical reactions that are significant for their applications. The amination of bromo-derivatives, for instance, can lead to the formation of amino-pyridines, which are valuable in medicinal chemistry . The bromination of hydroxypyridines and their ethyl derivatives has also been studied, showing that bromine tends to enter specific positions depending on the substrate's structure . These reactions highlight the reactivity of bromo-pyridines and their potential as intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines are influenced by their molecular structure. For example, the thermodynamic properties, such as heat capacity, entropy, and enthalpy changes, can be studied at different temperatures to understand the stability of these compounds . Additionally, the luminescence behaviors of lanthanide complexes with bromo-derivatives have been characterized, indicating potential applications in materials science . The reactivity of bromo-derivatives in different conditions, such as with hydrochloric acid solution, has also been explored, providing insights into their chemical behavior .
Scientific Research Applications
Synthesis of Amino-Ethoxypyridines
2-Bromo-5-ethoxypyridine plays a crucial role in the synthesis of amino-ethoxypyridines. One significant study demonstrated its utility in synthesizing 2-amino-5-ethoxypyridine, an important chemical intermediate. The study highlights that the direct conversion of 2-aminopyridine to 2-amino-5-ethoxypyridine via 2-amino-5-bromopyridine is not feasible due to side reactions. Instead, an alternative route involving 5-bromo-2-nitropyridine leads to more effective results (Hertog, Jouwersma, Wal, & Willebrands‐Schogt, 2010).
Reactivity with Hydrochloric Acid
Another study investigated the reactivity of bromo-derivatives of 2- and 3-ethoxypyridine when heated with aqueous hydrochloric acid. The findings are significant for understanding the chemical properties and potential applications of these compounds in various synthesis processes. The study reported that from 2-bromo-3-ethoxypyridine, 2-chloro-3-hydroxypyridine is formed, among other compounds (Hertog & Bruyn, 2010).
Preparation of Acetylamino-Ethoxypyridines
In another research, 3-acetylamino-5-ethoxypyridine was prepared from 3,5-dibromopyridine, showing the versatility of bromo-derivatives in synthesizing various pyridine-based compounds. This study provides insights into the chemical transformations and potential applications of these derivatives in more complex chemical syntheses (Hertog, Falter, & Linde, 1948).
Role in Amination Reactions
The role of bromo-derivatives of ethoxypyridine in amination reactions has also been explored. One study examined the amination of 3-bromo-4-ethoxypyridine, indicating the compound's involvement in complex organic reactions and its significance in synthesizing amino-pyridine derivatives (Pieterse & Hertog, 2010).
Tautomerism and Bromination Studies
Research on the tautomerism of hydroxypyridines and the bromination of ethyl derivatives offers further insights into the chemical behavior of these compounds. This study contributes to understanding the structural and reactivity aspects of bromo-ethoxypyridines (Kolder & Hertog, 2010).
Safety And Hazards
2-Bromo-5-ethoxypyridine is associated with certain hazards. It has been assigned the GHS07 pictogram . The compound has been associated with hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .
properties
IUPAC Name |
2-bromo-5-ethoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-2-10-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVSMILQHDQEDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634088 | |
Record name | 2-Bromo-5-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-ethoxypyridine | |
CAS RN |
42834-01-5 | |
Record name | 2-Bromo-5-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-ethoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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